tert-Butyl (5-aminopentyl)carbamate hydrochloride
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Overview
Description
“tert-Butyl (5-aminopentyl)carbamate hydrochloride” is an alkane chain with terminal amine and Boc-protected amino groups . It can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Synthesis Analysis
The compound can be synthesized using PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The molecular formula of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is C10H23ClN2O2 . The compound is an alkane chain with terminal amine and Boc-protected amino groups .Chemical Reactions Analysis
The amine group in “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is 238.75 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 7 . The exact mass is 238.1448057 g/mol, and the monoisotopic mass is 238.1448057 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 15 .Scientific Research Applications
Synthesis of Phidianidines and CNS Targets
Boc-Dape HCl is utilized in the total synthesis of phidianidines A and B, compounds that have shown unique pharmacological profiles at central nervous system (CNS) targets. This application is crucial for the development of new therapeutic agents that can interact with CNS receptors .
Building Block for Polyamines and Polyamides
As a building block, Boc-Dape HCl is instrumental in preparing polyamines and polyamides. These polymers have a wide range of applications, including the development of new materials with specific mechanical and chemical properties .
Synthesis of Organic Nanotubes
Researchers use Boc-Dape HCl for the synthesis of supermacrocycle compounds that self-assemble to form organic nanotubes. These nanotubes have potential applications in nanotechnology and materials science .
Preparation of Sulforhodamine Fluorophores
The compound is used in the preparation of water-soluble unsymmetrical sulforhodamine fluorophores derived from monobrominated sulfoxanthene dye. These fluorophores are important in bioimaging and molecular probes .
Synthesis of Functionalized Porphyrins for Photodynamic Therapy
Boc-Dape HCl is involved in the synthesis of functionalized porphyrins. These porphyrins are used as biocompatible carrier systems for photodynamic therapy (PDT), a treatment method for cancer .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
In organic chemistry, Boc-Dape HCl is used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This process is important for creating intermediates used in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that the compound can be used as a protac linker in the synthesis of protacs . PROTACs are molecules that target proteins for degradation .
Mode of Action
Boc-Dape HCl is an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
As a protac linker, it could potentially affect various biochemical pathways depending on the proteins targeted for degradation .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.78 cm/s .
Result of Action
As a protac linker, it could potentially lead to the degradation of target proteins, thereby affecting their function .
Future Directions
properties
IUPAC Name |
tert-butyl N-(5-aminopentyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGACMARYMMZIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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